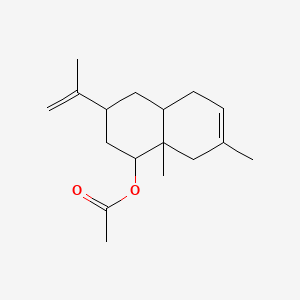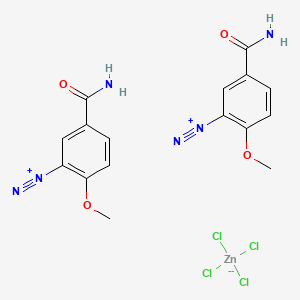
5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C16H16Cl4N6O4Zn It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-carbamoyl-2-methoxyaniline. The process includes the following steps:
Diazotization: 5-carbamoyl-2-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Complex Formation: The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) chloride or bromide as a catalyst.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated derivatives, hydroxylated derivatives, and amine derivatives.
Coupling Reactions: Azo compounds with vibrant colors, used in dye manufacturing.
Reduction Reactions: Aniline derivatives.
Aplicaciones Científicas De Investigación
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The pathways involved in these reactions are influenced by factors such as the nature of the nucleophile, reaction conditions, and the presence of catalysts.
Comparación Con Compuestos Similares
Similar Compounds
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi (zinc chloride) salt: Similar in structure but differs in the counterion and specific applications.
5-Carbamoyl-2-methoxybenzenediazonium chloride: Lacks the tetrachlorozincate complex, leading to different chemical properties and reactivity.
Uniqueness
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its tetrachlorozincate complex, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as the synthesis of complex organic compounds and the study of enzyme-catalyzed reactions.
Propiedades
Número CAS |
85567-53-9 |
|---|---|
Fórmula molecular |
C16H16Cl4N6O4Zn |
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C8H7N3O2.4ClH.Zn/c2*1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;;/h2*2-4H,1H3,(H-,9,12);4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
SPEHRSOGEBKZMJ-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N)[N+]#N.COC1=C(C=C(C=C1)C(=O)N)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


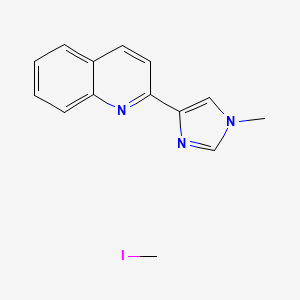
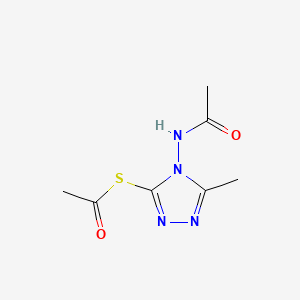
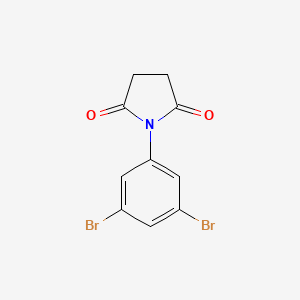
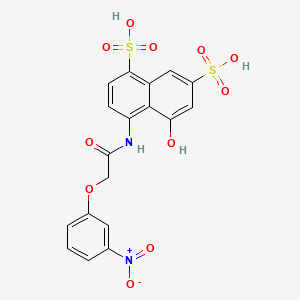
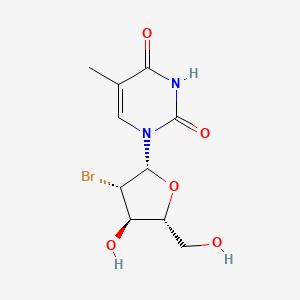


![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)

